



# Application Note and Protocol for Taxifolin Analysis by HPLC-UV

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This document provides a detailed protocol for the quantitative analysis of **taxifolin** in various samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is applicable for research, quality control, and drug development purposes.

#### Introduction

**Taxifolin**, also known as dihydroquercetin, is a flavonoid with a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] Accurate and precise quantification of **taxifolin** is crucial for the standardization of extracts and finished products. This application note describes a validated HPLC-UV method for the determination of **taxifolin**.

## **Experimental Protocols Sample Preparation**

The sample preparation method should be adapted based on the matrix.

- For Plant Material (e.g., Pine Bark, Larix wood):
  - Grind the dried plant material to a fine powder.
  - Accurately weigh a portion of the powdered material (e.g., 200 g).[1]
  - Perform extraction using a suitable solvent such as 90% ethanol at an elevated temperature (e.g., 90°C for 3 hours), with the extraction process repeated multiple times



for thoroughness.[1]

- Combine the extracts and concentrate them under reduced pressure.
- The concentrated extract can be further purified by dissolving it in hot water, followed by crystallization at a low temperature (e.g., 4°C).[1]
- $\circ\,$  For HPLC analysis, dissolve the dried extract in methanol and filter it through a 0.45  $\mu m$  membrane filter.
- For Functional Foods/Supplements:
  - Homogenize solid, liquid, or oil-based supplements.
  - Extract the homogenized sample with methanol using ultrasonication.
  - $\circ\,$  Filter the resulting solution through a 0.45  $\mu m$  filter membrane before injecting it into the HPLC system.

#### **HPLC-UV** Analysis

A standard HPLC system equipped with a UV-Vis detector is used for the analysis. The chromatographic conditions can be varied, but a typical setup is outlined below.

Table 1: HPLC Operational Parameters



Parameter	Condition 1	Condition 2	Condition 3
Column	C18 (250 x 4.6 mm, 5 μm)	C18 (150 mm x 4.6 mm, 5μm)	Phenomenex Lunar C18 (150 x 4.6 mm, 5 μm)
Mobile Phase	Methanol and 0.3% acetic acid solution (40:60, v/v)	Methanol: Water (90:10, v/v)	Gradient elution with 0.1% aqueous formic acid (A) and methanol (B)
Elution Mode	Isocratic	Isocratic	Gradient
Flow Rate	1.0 mL/min	1.0 mL/min	Not Specified
Injection Volume	20 μL	Not Specified	Not Specified
UV Detection Wavelength	290 nm	254 nm	Not Specified
Column Temperature	Ambient	25°C	Not Specified

#### **Method Validation**

The analytical method should be validated according to established guidelines (e.g., AOAC) to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Table 2: Method Validation Parameters



Parameter	Result 1	Result 2	Result 3
Linearity Range	1.04 to 78.23 μg/mL	0.1-0.8 μg/ml	5.0–100 μg/mL
Correlation Coefficient (r²)	0.9996	> 0.9963	Not Specified
Limit of Detection (LOD)	6.52 μg/mL	0.156 μg/ml	0.23 μg/mL
Limit of Quantification (LOQ)	21.70 μg/mL	0.473 μg/ml	Not Specified
Accuracy (Recovery)	98.1 to 105.9 %	97% – 102.1%	97.4–101.2%
Precision (RSD)	1.1 to 1.4 %	< 2%	3.46% (intra-day)

### **System Suitability**

Before sample analysis, the chromatographic system should be evaluated for its suitability. This is typically done by injecting a standard solution of **taxifolin** multiple times. The relative standard deviation (RSD) of the peak area, retention time, and other chromatographic parameters should be within acceptable limits (e.g., RSD < 2%).

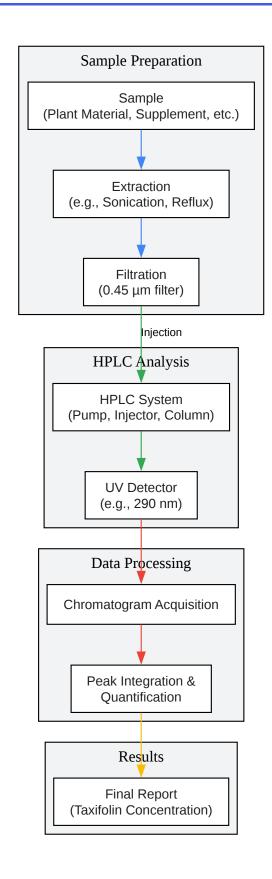
### **Data Analysis**

The concentration of **taxifolin** in the samples is determined by comparing the peak area of the analyte with a calibration curve constructed from standard solutions of known concentrations.

## Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV analysis of taxifolin.





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Caption: Workflow for Taxifolin HPLC-UV Analysis.



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#### References

- 1. hrpub.org [hrpub.org]
- 2. phcogres.com [phcogres.com]
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